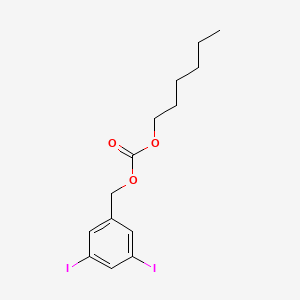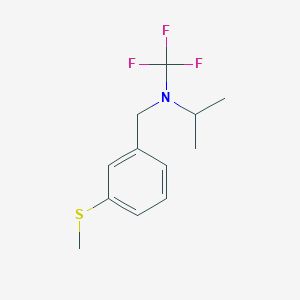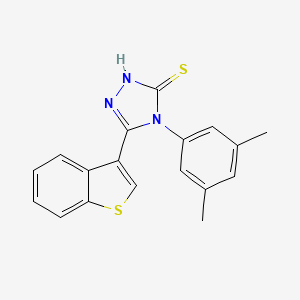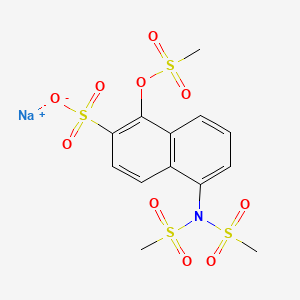![molecular formula C6H10N2O B13947252 2,5-Diazaspiro[3.4]octan-1-one CAS No. 1031928-32-1](/img/structure/B13947252.png)
2,5-Diazaspiro[3.4]octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazaspiro[3.4]octan-1-one is a chemical compound characterized by a spirocyclic structure containing two nitrogen atoms and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Diazaspiro[3
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a scaffold for drug development, particularly in designing sigma-1 receptor antagonists for pain management
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties
Wirkmechanismus
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one involves its interaction with molecular targets such as sigma-1 receptors. By binding to these receptors, the compound can modulate various cellular pathways, leading to effects such as enhanced analgesic activity and reduced tolerance to opioids. The detailed structure-activity relationship studies have identified specific interactions that contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atoms and the ketone group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
2,5-Diazaspiro[3.4]octan-1-one is unique due to its specific arrangement of nitrogen atoms and the ketone group within the spirocyclic structure.
Eigenschaften
CAS-Nummer |
1031928-32-1 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2,5-diazaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C6H10N2O/c9-5-6(4-7-5)2-1-3-8-6/h8H,1-4H2,(H,7,9) |
InChI-Schlüssel |
PJSRRPBVTJKYEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC2=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




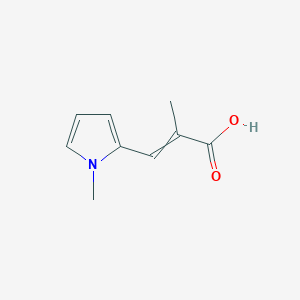
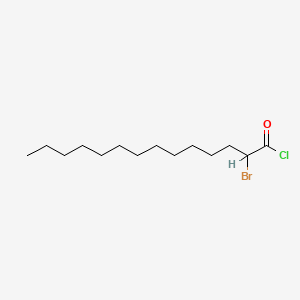
![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)

![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
